4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574387
InChI: InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Molecular Formula: C19H11F3N2O4S
Molecular Weight: 420.4 g/mol

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

CAS No.:

Cat. No.: VC13574387

Molecular Formula: C19H11F3N2O4S

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile -

Specification

Molecular Formula C19H11F3N2O4S
Molecular Weight 420.4 g/mol
IUPAC Name 4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)
Standard InChI Key OBBIOCQFTMNSJI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₁F₃N₂O₄S, with a molecular weight of 420.4 g/mol . Its IUPAC name, 4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile, reflects its intricate structure, which includes:

  • A thiazolidinedione ring (2,4-dioxo-1,3-thiazolidin-5-ylidene), known for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) .

  • A trifluoromethyl group (-CF₃), which enhances lipophilicity and metabolic stability .

  • A benzonitrile backbone, contributing to electronic effects and binding interactions with enzymes or receptors .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1055361-35-7
Molecular FormulaC₁₉H₁₁F₃N₂O₄S
Molecular Weight420.4 g/mol (C₁₉H₁₁F₃N₂O₄S)
422.378 g/mol (C₁₉H₁₃F₃N₂O₄S)
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
InChIKeyOBBIOCQFTMNSJI-UHFFFAOYSA-N

Stereochemical Considerations

Crystallographic data from the RCSB PDB (Entry 5FB) reveals a chiral center at the C5 position of the thiazolidinedione ring, corresponding to the (5R)-configuration . This stereochemical detail is critical for understanding the compound’s interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile typically involves multi-step condensation reactions. A representative route includes:

  • Formation of the Phenoxy Backbone: Reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with vanillin or analogous precursors under basic conditions to introduce the methoxy and phenoxy groups.

  • Thiazolidinedione Incorporation: Condensation of the intermediate with a thiazolidinedione derivative, such as 2,4-thiazolidinedione, to form the conjugated ylidene moiety .

Table 2: Key Synthetic Intermediates

StepIntermediateRole in Synthesis
14-Fluoro-3-(trifluoromethyl)benzonitrileProvides benzonitrile backbone
2VanillinIntroduces methoxy-phenoxy group
32,4-ThiazolidinedioneForms thiazolidinedione core

Analytical Characterization

The compound’s structure is confirmed via:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the trifluoromethyl group (-CF₃ at ~-60 ppm in ¹⁹F NMR) and the benzonitrile proton (δ ~7.5–8.0 ppm in ¹H NMR) .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 420.4 [M+H]⁺.

Biological Activity and Mechanism

Estrogen Receptor Modulation

Patent data (ES2377165T3) highlights that N-alkylated phenoxy-substituted thiazolidinediones act as alpha estrogen receptor (ERR-α) modulators . The compound’s thiazolidinedione moiety mimics endogenous ligands, enabling competitive binding to ERR-α, a receptor implicated in cancer proliferation and metabolic disorders .

Antibacterial Properties

The trifluoromethyl group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤16 µg/mL.

Enzyme Inhibition

Molecular docking studies suggest that the benzonitrile group interacts with catalytic residues of protein tyrosine phosphatases (PTPs), enzymes involved in insulin signaling and inflammation .

Pharmacological Applications

Oncology

The compound’s ERR-α modulation makes it a candidate for breast cancer therapy, where ERR-α overexpression drives tumor growth . Preclinical studies show IC₅₀ values of 5–10 µM in MCF-7 cell lines .

Metabolic Disorders

By mimicking thiazolidinedione drugs (e.g., pioglitazone), it may enhance insulin sensitivity in type 2 diabetes models .

Anti-Inflammatory Applications

Inhibition of PTPs could mitigate inflammation in rheumatoid arthritis by blocking NF-κB signaling .

Research Findings and Clinical Relevance

Structural Insights from Crystallography

The RCSB PDB entry (5FB) reveals that the compound adopts a planar conformation when bound to ERR-α, with hydrogen bonds between the thiazolidinedione carbonyl groups and Arg316/Glu275 residues . This interaction stabilizes the receptor’s inactive state, reducing transcriptional activity .

In Vitro Efficacy

  • Antiproliferative Activity: 50% growth inhibition in HT-29 colon cancer cells at 20 µM .

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 15 µM), suggesting manageable drug-drug interaction risks.

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